Andrimid

Description

Properties

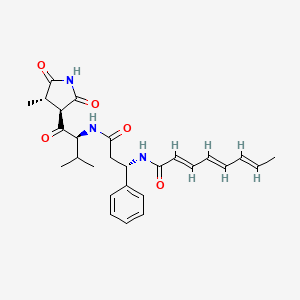

Molecular Formula |

C27H33N3O5 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide |

InChI |

InChI=1S/C27H33N3O5/c1-5-6-7-8-12-15-21(31)28-20(19-13-10-9-11-14-19)16-22(32)29-24(17(2)3)25(33)23-18(4)26(34)30-27(23)35/h5-15,17-18,20,23-24H,16H2,1-4H3,(H,28,31)(H,29,32)(H,30,34,35)/b6-5+,8-7+,15-12+/t18-,20-,23+,24-/m0/s1 |

InChI Key |

OHDXGZAYYBMHCY-QSUIEZAASA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |

Canonical SMILES |

CC=CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |

Synonyms |

andrimid |

Origin of Product |

United States |

Foundational & Exploratory

Andrimid: A Technical Guide to Its Bacterial Producers, Habitats, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrimid is a potent, broad-spectrum antibiotic that selectively inhibits bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[1][2] This novel mechanism of action makes it a promising candidate for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance.[1][2] This technical guide provides an in-depth overview of this compound, focusing on the bacteria that produce it, their diverse habitats, the intricate biosynthetic pathway, and the regulatory mechanisms that govern its production. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

This compound-Producing Bacteria and Their Habitats

This compound and its analogs are produced by a variety of Gram-negative bacteria found in diverse ecological niches, suggesting a significant selective advantage conferred by its production.[1] Known producers include species from the genera Serratia, Pantoea, Vibrio, and Pseudomonas.

Table 1: Known this compound-Producing Bacteria and Their Habitats

| Bacterial Species | Habitat | Reference(s) |

| Serratia plymuthica A153 | Rhizosphere (plant-root associated) | [3] |

| Serratia marcescens MSU97 | Plant epiphytic | [3] |

| Pantoea agglomerans | Terrestrial | [4][5] |

| Vibrio coralliilyticus | Marine environments | [6][7][8] |

| Vibrionales SWAT-3 | Marine environments | [4] |

| Pseudomonas sp. | Marine environments | [1] |

| Intracellular bacterial symbiont | Brown planthopper (Nilaparvata lugens) | [9] |

The wide distribution of this compound producers, from terrestrial and plant-associated environments to marine ecosystems and insect symbionts, highlights the ecological importance of this antibiotic. The presence of transposases at the boundaries of the this compound biosynthetic gene cluster in some strains suggests that horizontal gene transfer has played a role in its dissemination.[4]

This compound Biosynthesis and Regulation

This compound is a hybrid nonribosomal peptide-polyketide (NRP-PK) natural product.[4][10] Its biosynthesis is orchestrated by a large, dissociated gene cluster (adm) encoding a series of enzymes that function as an assembly line.[1][3]

Biosynthetic Pathway

The biosynthesis of this compound involves three key building blocks: phenylalanine, valine, and glycine, with the latter two being extended by two-carbon units derived from malonyl-CoA.[7][10] The pathway can be conceptually divided into the formation of the polyunsaturated fatty acid chain, the incorporation of a modified phenylalanine residue, and the construction of the characteristic pyrrolidinedione ring.[1]

A simplified overview of the early steps in the this compound biosynthetic pathway is depicted below:

Caption: Early steps of the this compound biosynthetic pathway.

Regulation of this compound Production

The production of this compound is tightly regulated by various factors, including temperature, carbon source, and specific regulatory proteins.

Table 2: Factors Regulating this compound Production in Serratia plymuthica A153

| Factor | Effect on this compound Production | Reference(s) |

| Temperature | Production increases as temperature decreases from 30°C to 15°C. Production is abolished at 30°C. | [3] |

| Carbon Source | Production is induced by sugars and organic acids commonly found in plant root exudates (e.g., glucose, fructose, succinate). | [3] |

| AdmX (LysR-type transcriptional regulator) | Positively regulates the expression of the adm gene cluster. | [3] |

| Hfq (RNA chaperone) | Positively regulates the expression of the adm gene cluster. | [3] |

The regulatory pathway involving AdmX and Hfq highlights a sophisticated control mechanism for this compound biosynthesis, likely allowing the bacteria to produce the antibiotic under specific environmental conditions where it is most beneficial.

Caption: Regulation of the this compound biosynthetic gene cluster.

Mechanism of Action and Resistance

This compound exerts its antibacterial activity by targeting acetyl-CoA carboxylase (ACC), a key enzyme in the fatty acid biosynthesis pathway.[4][7] Specifically, it inhibits the carboxyltransferase (CT) subunit of ACC, thereby blocking the transfer of a carboxyl group to acetyl-CoA to form malonyl-CoA.[4][10] This disruption of fatty acid synthesis ultimately prevents the formation of new cell membranes, leading to bacterial growth inhibition.[10]

This compound-producing organisms have evolved mechanisms to protect themselves from the antibiotic they produce. These resistance mechanisms include:

-

Efflux Pumps: The admQ gene, found within the this compound biosynthetic cluster, encodes a major facilitator subfamily transporter that actively pumps this compound out of the cell.[1][4]

-

Target Modification: The admT gene, also within the gene cluster, encodes a homolog of the ACC β-subunit (AccD) that is resistant to this compound inhibition.[4][11]

Table 3: IC50 Values of this compound Against Acetyl-CoA Carboxyltransferase (CT) Complexes

| CT Complex | IC50 (nM) | Reference(s) |

| E. coli CT (AccA₂/AccD₂) | 12 | [4][11] |

| Hybrid CT (E. coli AccA₂ / P. agglomerans AdmT₂) | 500 | [4][11] |

Experimental Protocols

General Protocol for Isolation of Antibiotic-Producing Bacteria from Soil

This protocol provides a general framework for isolating potential antibiotic-producing microorganisms, such as Streptomyces or fungi, from soil samples.[12]

Caption: Workflow for isolating antibiotic producers from soil.

Methodology:

-

Sample Collection: Collect approximately 1 gram of soil from a suitable location, such as around trees or bushes.[12]

-

Serial Dilution:

-

Suspend 1 gram of soil in 9 mL of sterile 0.9% NaCl solution. Mix thoroughly.

-

Perform a series of 1-in-10 dilutions by transferring 1 mL of the suspension to a new tube containing 9 mL of saline, repeating to create dilutions up to 10⁻⁶.[12]

-

-

Plating:

-

Spread 0.1 mL of the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate agar plates.

-

Use appropriate media for the target organisms (e.g., Glycerol Yeast Extract Agar for Streptomyces, Saboraud Dextrose Agar for fungi).[12]

-

-

Incubation: Incubate the plates at 30°C until distinct colonies are visible.[12]

-

Isolation and Screening:

-

Select individual colonies with distinct morphologies.

-

Test each isolate for antibiotic production by methods such as the agar overlay assay against a panel of test organisms.

-

This compound Purification from Vibrio coralliilyticus Culture

This protocol describes the extraction and purification of this compound from a liquid culture of Vibrio coralliilyticus.[6]

Methodology:

-

Cultivation: Grow Vibrio coralliilyticus in a suitable liquid medium (e.g., APY medium) with aeration at 25°C for 24 hours.[6]

-

Extraction:

-

Extract the entire culture broth with an equal volume of ethyl acetate (EtOAc).

-

Separate the organic phase and dry it to obtain the crude extract.[6]

-

-

Flash Chromatography:

-

Fractionate the dried extract using flash chromatography on a C18 column.

-

Elute with a linear gradient of methanol in water (e.g., 10% to 100% methanol).[6]

-

-

Fraction Analysis: Analyze the collected fractions for the presence of this compound using techniques such as HPLC-DAD-HRMS.

Conclusion

This compound represents a valuable lead compound in the quest for novel antibiotics. Its unique mode of action, broad spectrum of activity, and the wide distribution of its producers in diverse environments underscore its importance. This guide provides a comprehensive resource for researchers, summarizing the current knowledge on this compound-producing bacteria, their habitats, and the molecular basis of this compound biosynthesis and regulation. The detailed protocols and quantitative data presented herein are intended to facilitate further investigation into this promising class of antibiotics and to accelerate the development of new therapeutic agents to combat bacterial infections.

References

- 1. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae [frontiersin.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

Unveiling the Molecular Siege: Andrimid's Mechanism of Action Against Acetyl-CoA Carboxylase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: The intricate molecular interactions defining the inhibitory action of andrimid on bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This guide provides an in-depth exploration of the mechanism, quantitative inhibitory data, detailed experimental methodologies, and the molecular basis of resistance.

Executive Summary

This compound, a hybrid nonribosomal peptide-polyketide antibiotic, demonstrates potent and selective inhibition of bacterial acetyl-CoA carboxylase (ACC). This enzyme catalyzes the first committed step in fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. This compound specifically targets the carboxyltransferase (CT) component of ACC, disrupting the production of malonyl-CoA and thereby halting bacterial growth. This document serves as a comprehensive technical resource, elucidating the mechanism of action, detailing experimental protocols for its investigation, and summarizing key quantitative data to guide further research and drug development efforts.

The Target: Bacterial Acetyl-CoA Carboxylase

Bacterial ACC is a multi-subunit enzyme complex responsible for the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. The overall reaction proceeds in two distinct half-reactions, catalyzed by two separate components:

-

Biotin Carboxylase (BC): This component catalyzes the ATP-dependent carboxylation of the biotin prosthetic group, which is covalently attached to the Biotin Carboxyl Carrier Protein (BCCP).

-

Carboxyltransferase (CT): This component, the direct target of this compound, transfers the activated carboxyl group from carboxybiotin to acetyl-CoA, yielding malonyl-CoA. In many bacteria, including Escherichia coli, the CT component is a heterodimer composed of the α-subunit (AccA) and the β-subunit (AccD).

dot

Caption: The two-step reaction catalyzed by bacterial Acetyl-CoA Carboxylase.

Mechanism of this compound Action: Targeting the Carboxyltransferase

This compound acts as a potent and selective inhibitor of the carboxyltransferase (CT) activity of bacterial ACC. It does not affect the biotin carboxylase (BC) component. The primary molecular target of this compound is the β-subunit of the CT component, encoded by the accD gene.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against ACC from various bacterial species, with notable differences observed between wild-type and resistant strains.

| Enzyme Source | Genotype | Inhibitor | IC50 (nM) | Reference |

| E. coli CT | Wild-type (AccA/AccD) | This compound | 12 | |

| P. agglomerans CT | Resistant (AccA/AdmT) | This compound | 500 | |

| E. coli CT | M203L mutant (AccD) | This compound | 55 | |

| E. coli CT | S207Y mutant (AccD) | This compound | 95 | |

| P. agglomerans CT | L203M mutant (AdmT) | This compound | 100 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Purification of Acetyl-CoA Carboxylase Subunits

Objective: To obtain pure and active ACC subunits for in vitro assays.

Methodology:

-

Expression Vector Construction: The genes encoding the ACC subunits (accA and accD for the CT component) are cloned into suitable expression vectors, often with affinity tags (e.g., His-tag) to facilitate purification.

-

Protein Expression: The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

-

Elution: After washing the column to remove non-specifically bound proteins, the target protein is eluted using a buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).

-

Size-Exclusion Chromatography (Optional): For further purification and to obtain the protein in a suitable buffer for activity assays, size-exclusion chromatography can be performed.

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Carboxyltransferase (CT) Activity Assay (Spectrophotometric)

Objective: To measure the enzymatic activity of the CT component of ACC and to determine the inhibitory effect of this compound. This assay measures the reverse reaction, the decarboxylation of malonyl-CoA.

Principle: The production of acetyl-CoA from malonyl-CoA and biocytin (a biotin analog) is coupled to the citrate synthase and malate dehydrogenase reactions. The oxidation of malate to oxaloacetate by malate dehydrogenase is accompanied by the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Malonyl-CoA

-

Biocytin

-

Citrate Synthase

-

Malate Dehydrogenase

-

NAD+

-

This compound (dissolved in DMSO)

-

Purified CT enzyme (AccA/AccD)

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer, malonyl-CoA, biocytin, citrate synthase, malate dehydrogenase, and NAD+.

-

For inhibition assays, add varying concentrations of this compound to the reaction mixture. A control reaction with DMSO (vehicle) should be included.

-

Initiate the reaction by adding the purified CT enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Site-Directed Mutagenesis of accD

Objective: To introduce specific point mutations into the accD gene to investigate their effect on this compound sensitivity.

Methodology:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The mutation should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type accD gene as the template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: The PCR product is treated with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. The presence of the desired mutation is confirmed by DNA sequencing.

Identification of this compound Resistance Mutations

Objective: To identify mutations in the accD gene that confer resistance to this compound.

Methodology:

-

Generation of Resistant Mutants: Spontaneously resistant mutants can be selected by plating a large population of susceptible bacteria on agar plates containing a concentration of this compound that is inhibitory to the wild-type strain.

-

Genomic DNA Isolation: Isolate genomic DNA from both the wild-type (susceptible) and the resistant mutant strains.

-

PCR Amplification of accD: Amplify the accD gene from the genomic DNA of both strains using specific primers.

-

DNA Sequencing: Sequence the PCR products from both the wild-type and resistant strains.

-

Sequence Alignment and Analysis: Align the DNA sequences of the accD gene from the wild-type and resistant strains to identify any nucleotide changes. The identified mutations can then be correlated with the resistant phenotype.

Visualizing the Molecular Interactions and Experimental Logic

The following diagrams illustrate the key pathways and workflows involved in understanding the mechanism of action of this compound.

dot

Caption: Experimental workflow for characterizing this compound's mechanism of action.

dot

An In-depth Technical Guide to the Andrimid Biosynthesis Pathway in Vibrio coralliilyticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrimid is a potent hybrid polyketide-nonribosomal peptide antibiotic with significant activity against acetyl-CoA carboxylase, a crucial enzyme in bacterial fatty acid synthesis. Produced by a variety of Gram-negative bacteria, including the marine pathogen Vibrio coralliilyticus, this compound has garnered interest as a potential scaffold for novel antibiotic development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Vibrio coralliilyticus, focusing on the genetic architecture, enzymatic functions, and regulatory influences. It is intended to serve as a resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.

Introduction

Vibrio coralliilyticus, a bacterium implicated in coral diseases, is also a producer of bioactive secondary metabolites. Among these is this compound, a compound that inhibits the AccA/AccD-type acetyl-CoA carboxylase, making it a promising candidate for antibiotic development. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), which in V. coralliilyticus is homologous to the well-characterized adm cluster from Pantoea agglomerans. Understanding the intricacies of this pathway in V. coralliilyticus is crucial for harnessing its potential for biotechnological applications.

The this compound Biosynthetic Gene Cluster (BGC) in Vibrio coralliilyticus

The this compound BGC in Vibrio coralliilyticus strain S2052 has been identified and is predicted to encode a suite of enzymes responsible for the assembly of the this compound molecule. While the specific gene annotations for the V. coralliilyticus cluster are not yet fully detailed in published literature, the homology to the Pantoea agglomeransadm cluster allows for a predictive functional assignment of the key enzymes. The core of the biosynthetic machinery is a hybrid nonribosomal peptide synthetase (NRPS) and type II polyketide synthase (PKS) system.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzymes encoded by the adm gene cluster. The proposed pathway, based on the homologous system in Pantoea agglomerans, can be divided into three main stages: the formation of the polyunsaturated fatty acid side chain, the synthesis of the β-phenylalanine moiety, and the construction of the succinimide ring, followed by their condensation.

Key Enzymatic Steps and Intermediates

The assembly of this compound begins with the synthesis of an octatrienoyl fatty acid chain by an iterative type II PKS. This is followed by the formation of (S)-β-phenylalanine from L-phenylalanine, a reaction catalyzed by a phenylalanine aminomutase. The succinimide head group is constructed from valine, glycine, and two malonyl-CoA extender units. These precursors are then condensed to form the final this compound structure.

Below is a DOT language script that visualizes the proposed this compound biosynthetic pathway.

Caption: Proposed this compound biosynthetic pathway in V. coralliilyticus.

Regulation of this compound Biosynthesis

The production of this compound in V. coralliilyticus is subject to environmental and genetic regulation. Understanding these regulatory networks is key to optimizing this compound production.

Nutritional Cues: The Role of Chitin

One of the most significant findings regarding the regulation of this compound biosynthesis in V. coralliilyticus S2052 is the influence of chitin. Growth on chitin as a sole carbon source leads to a notable increase in this compound production compared to growth on glucose. Transcriptomic analysis has shown that the genes within the this compound BGC are significantly upregulated during the exponential growth phase on chitin. This suggests that this compound may play an ecological role for V. coralliilyticus during the colonization of chitinous surfaces, such as crustaceans or coral skeletons.

Quorum Sensing and Temperature

While not directly demonstrated for the this compound BGC, the production of virulence factors in V. coralliilyticus is known to be regulated by quorum sensing (QS) and temperature. The QS system in V. coralliilyticus controls the expression of over 300 genes, including those for proteases and biofilm formation. Given that secondary metabolism is often intertwined with QS pathways in vibrios, it is plausible that this compound production is also under QS control. Similarly, temperature is a key regulator of virulence in this organism, with many virulence factors being upregulated at elevated temperatures (e.g., >27°C). Further research is needed to establish a direct link between these global regulatory systems and the expression of the adm gene cluster.

The following diagram illustrates the potential regulatory inputs on the this compound BGC.

Characterization of Andrimid: A Technical Guide to its Spectroscopic Data and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrimid is a potent, broad-spectrum antibiotic with a unique mode of action, inhibiting the bacterial acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1][2] This pseudopeptidic pyrrolidinedione natural product is a hybrid non-ribosomal peptide-polyketide synthesized by various bacteria, including symbiotic and marine strains.[1][3] Its high selectivity for prokaryotic ACC makes it a promising candidate for the development of new antibacterial agents. This guide provides a comprehensive overview of the available spectroscopic data for the characterization of this compound, a detailed experimental protocol for its isolation, and a visualization of its complex biosynthetic pathway.

Physicochemical and Spectroscopic Data

Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products like this compound. While detailed NMR and MS spectral data are not extensively tabulated in publicly accessible literature, this section summarizes the known physicochemical properties and the application of spectroscopic techniques in its structural elucidation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₃N₃O₅ | PubChem |

| Molar Mass | 479.577 g·mol⁻¹ | PubChem |

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound.[5] These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the compound's connectivity and stereochemistry. Although comprehensive tables of ¹H and ¹³C NMR chemical shifts for this compound are not publicly available in the provided search results, the literature confirms their use in its structural confirmation.[5] The complexity of the spectra, with overlapping signals, often necessitates the use of two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment.

This compound Biosynthesis

This compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster encodes a series of enzymes, designated as Adm proteins, which catalyze the assembly of the molecule from amino acid and polyketide precursors. The biosynthesis is notable for its use of a dissociated system of small proteins rather than large, multi-domain enzymes.[6][7]

The key steps in the biosynthesis of this compound are as follows:

-

Initiation : The biosynthesis is initiated with the formation of a polyunsaturated fatty acid by a type II PKS.

-

β-Phenylalanine Formation and Insertion : The non-proteinogenic amino acid β-phenylalanine is formed and incorporated.

-

Succinimide Precursor Assembly : A succinimide precursor is constructed from valine, glycine, and two malonyl-CoA units.[2]

-

Condensation : Transglutaminase-like enzymes act as condensation catalysts to form the amide bonds.[7]

Below is a diagram illustrating the key enzymatic steps in the this compound biosynthetic pathway.

Caption: Overview of the this compound Biosynthetic Pathway.

Experimental Protocols

The following protocol for the isolation and purification of this compound is based on methodologies reported in the literature.[8]

Bacterial Culture and this compound Production

-

Bacterial Strain : Vibrio coralliilyticus or other known this compound-producing strains like Serratia plymuthica.[8][9]

-

Growth Conditions :

Extraction of this compound

-

Harvesting : After the incubation period, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).[9]

-

Solvent Extraction :

-

Collect the supernatant.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate (EtOAc).[8]

-

Separate the organic phase containing the this compound.

-

-

Drying : Dry the ethyl acetate extract, for example, under a stream of nitrogen or using a rotary evaporator.

Chromatographic Purification

-

Flash Chromatography :

-

Fraction Collection and Analysis :

-

Collect fractions throughout the elution process.

-

Analyze the fractions for the presence of this compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and a mass spectrometer (MS).[8]

-

Structure Confirmation

-

Spectroscopic Analysis :

-

Pool the fractions containing pure this compound and remove the solvent.

-

Confirm the identity and purity of the isolated this compound using HRMS and NMR (¹H, ¹³C, and 2D NMR) spectroscopy.[5]

-

Conclusion

This compound remains a molecule of significant interest in the field of antibiotic discovery due to its potent and selective inhibition of a crucial bacterial metabolic pathway. While comprehensive, publicly tabulated spectroscopic data for its characterization is limited, the methodologies for its isolation and the understanding of its biosynthesis are well-established. This guide provides a foundational resource for researchers working on the characterization, synthesis, and development of this compound and its analogs. The detailed biosynthetic pathway also offers a roadmap for potential bioengineering efforts to generate novel derivatives with improved therapeutic properties.

References

- 1. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gatekeeping versus Promiscuity in the Early Stages of the this compound Biosynthetic Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A biosynthetic gene cluster for the acetyl-CoA carboxylase inhibitor this compound. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae [frontiersin.org]

- 9. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Andrimid: A Technical Guide for Researchers

Abstract

Andrimid is a potent, broad-spectrum antibiotic with a unique mechanism of action, inhibiting the carboxyl-transfer reaction of bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural microbial sources. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development. This document details the producing organisms, biosynthetic pathway, mechanism of action, and comprehensive experimental protocols for isolation and purification. Quantitative data on production yields and bioactivity are summarized for comparative analysis.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. This compound, a hybrid nonribosomal peptide-polyketide, represents a promising class of antibiotics due to its potent and selective inhibition of a key bacterial metabolic pathway. First isolated from an intracellular symbiont of the brown planthopper, this compound and its analogs have since been identified from various marine and terrestrial bacteria, including species of Vibrio, Pantoea, and Serratia. This guide serves as a comprehensive resource for the scientific community, consolidating the current knowledge on this compound and providing detailed methodologies for its study.

Natural Sources and Production

This compound is produced by a diverse range of Gram-negative bacteria. The primary reported natural sources include:

-

An intracellular bacterial symbiont of the brown planthopper (Nilaparvata lugens)

-

Vibrio coralliilyticus , a marine bacterium

-

Pantoea agglomerans , a bacterium found in various environments, including as a plant epiphyte

-

Serratia plymuthica , a rhizobacterium

-

Erwinia persicina

The production of this compound is influenced by fermentation conditions such as media composition, temperature, and aeration.

Data Presentation: Production Yields and Bioactivity

Quantitative data for this compound production and its inhibitory activity are crucial for evaluating its potential as a therapeutic agent. The following tables summarize key reported values.

| Producer Strain | Fermentation Conditions | This compound Yield (mg/L) | Reference |

| Erwinia persicina BST187 | Initial Conditions | 7.00 ± 0.40 | |

| Erwinia persicina BST187 | Optimized Conditions | 140.3 ± 1.28 | |

| Pantoea agglomerans | Not specified in literature | Data not available | |

| Serratia plymuthica | Not specified in literature | Data not available |

Table 1: this compound Production Yields from Various Bacterial Strains.

| Target Enzyme | Organism | IC50 (nM) | Reference |

| Acetyl-CoA Carboxylase (Wild-Type) | Escherichia coli | 12 | |

| Acetyl-CoA Carboxylase (Resistant Mutant) | Escherichia coli | 500 |

Table 2: In Vitro Inhibitory Activity of this compound.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound exerts its antibacterial effect by targeting acetyl-CoA carboxylase (ACC), a vital enzyme in the first committed step of fatty acid biosynthesis. Specifically, this compound inhibits the carboxyltransferase (CT) subunit of ACC, preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This disruption of fatty acid synthesis ultimately leads to the cessation of bacterial growth.

Caption: Mechanism of this compound action on Acetyl-CoA Carboxylase.

Biosynthesis of this compound

This compound is synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated as adm, encodes a series of enzymes responsible for the assembly of the molecule from amino acid and polyketide precursors.

Caption: Simplified overview of the this compound biosynthetic pathway.

Experimental Protocols

Fermentation of this compound-Producing Bacteria

This protocol is a general guideline and may require optimization for specific strains.

-

Inoculum Preparation: Inoculate a single colony of the producer strain (e.g., Vibrio coralliilyticus, Pantoea agglomerans, or Serratia plymuthica) into 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth). Incubate at the optimal temperature for the strain (typically 25-30°C) with shaking (200 rpm) for 24-48 hours.

-

Production Culture: Inoculate a production medium (e.g., APY medium for V. coralliilyticus or an optimized medium for other strains) with the seed culture (typically 1-5% v/v). For larger scale production, use baffled flasks or a fermenter to ensure adequate aeration.

-

Incubation: Incubate the production culture under optimized conditions. For example, Erwinia persicina BST187 shows optimal this compound production at 19.7°C for 36 hours in an optimized medium containing trisodium citrate dihydrate, beef extract, and MgCl2·6H2O.

-

Monitoring: Monitor bacterial growth (OD600) and this compound production over time. Production can be assessed by taking small aliquots of the culture, extracting with an organic solvent, and analyzing by HPLC or by bioassay against a sensitive indicator strain (e.g., Bacillus subtilis).

Extraction and Purification of this compound from Vibrio coralliilyticus

This protocol is adapted from a published method for the isolation of this compound from Vibrio coralliilyticus.

-

Extraction:

-

Harvest the fermentation broth (e.g., 4 L) by centrifugation to remove bacterial cells.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Flash Chromatography:

-

Redissolve the crude extract in a minimal volume of methanol.

-

Apply the dissolved extract to a C18 flash chromatography column.

-

Elute the column with a linear gradient of methanol in water (e.g., 10% to 100% methanol over 60 minutes).

-

Collect fractions and analyze for the presence of this compound using HPLC and/or a bioassay.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the this compound-containing fractions from the flash chromatography step and concentrate.

-

Inject the concentrated sample onto a preparative C18 HPLC column.

-

Elute with a linear gradient of acetonitrile in water, with both solvents containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.05-0.1%).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 320 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Caption: Experimental workflow for the isolation and purification of this compound.

Bioassay-Guided Fractionation

This is a general protocol for the discovery of antibacterial compounds and can be adapted for the initial discovery of this compound from a novel source.

-

Crude Extract Preparation: Prepare a crude extract from the microbial culture as described in section 6.2.1.

-

Initial Bioassay: Test the crude extract for antibacterial activity against a panel of indicator organisms (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) using a disk diffusion or broth microdilution assay.

-

Fractionation:

-

Subject the active crude extract to a primary fractionation step, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Collect the fractions and evaporate the solvents.

-

-

Bioassay of Fractions: Test each fraction for antibacterial activity.

-

Iterative Purification:

-

Select the most active fraction(s) for further purification using a different chromatographic technique (e.g., size-exclusion chromatography or a different stationary phase for column chromatography).

-

Repeat the process of fractionation and bioassay until a pure, active compound is isolated.

-

-

Structure Elucidation: Determine the chemical structure of the pure active compound using spectroscopic methods (MS, NMR).

Conclusion

This compound stands out as a promising antibiotic candidate with a well-defined mechanism of action against a novel bacterial target. This guide provides a foundational resource for researchers, offering a compilation of the current knowledge on its natural sources, biosynthesis, and bioactivity. The detailed experimental protocols for fermentation, isolation, and purification are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents in the fight against infectious diseases. The provided data and diagrams offer

Andrimid: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrimid is a potent, broad-spectrum antibiotic with a unique mechanism of action, targeting the bacterial acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid biosynthesis.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and a visualization of its targeted signaling pathway. The information presented is intended to support further research and development of this promising antibiotic candidate.

Physical and Chemical Properties

This compound is a hybrid non-ribosomal peptide-polyketide natural product.[1][3] Its chemical structure features a pseudopeptide backbone, an unsaturated fatty acid side chain, a β-amino acid ((S)-β-phenylalanine), an L-valine-derived β-ketoamide moiety, and a pyrrolidinedione head group.[4] While specific experimental data on some physical properties are limited in publicly available literature, the known quantitative data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₃N₃O₅ | [5] |

| Molecular Weight | 479.577 g/mol | [5] |

| IUPAC Name | (2E,4E,6E)-N-((S)-3-(((S)-3-methyl-1-(((3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl)amino)-1-oxobutan-2-yl)amino)-3-oxo-1-phenylpropyl)octa-2,4,6-trienamide | [5] |

| Melting Point | Data not available | |

| Solubility | Limited aqueous solubility. Salt formation can increase aqueous solubility up to 5 g/liter .[4] Specific solubility data in common solvents like water, ethanol, and DMSO are not readily available. | |

| Stability | Specific data on stability under varying pH and temperature conditions are not detailed in the reviewed literature. General stability of antibiotics can be affected by pH and temperature.[6][7][8] |

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antibiotic activity by selectively inhibiting the carboxyltransferase (CT) reaction of bacterial acetyl-CoA carboxylase (ACC).[1][3] ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[1][4] By blocking this essential pathway, this compound effectively halts bacterial cell growth.[1][2] Notably, it shows high selectivity for prokaryotic ACC over its eukaryotic counterpart, suggesting a favorable therapeutic window.[1]

Inhibitory Concentrations

| Assay | Value | Target | Organism | Source |

| IC₅₀ | 12 nM | Acetyl-CoA Carboxylase (ACC) | E. coli | [1][3] |

| IC₅₀ | 500 nM | This compound-resistant ACC (AccA/AdmT) | E. coli | [1][3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of this compound against a bacterial strain, based on established methods.[9][10][11][12][13]

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Antibiotic Dilutions: a. Create a serial two-fold dilution of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC. b. Include a growth control well (medium only) and a sterility control well (medium with no bacteria).

-

Inoculum Preparation: a. Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute the standardized suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. b. Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest antibiotic concentration that inhibits ≥90% of the bacterial growth found in the no-antibiotic control.[12]

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of the carboxyltransferase (CT) activity of ACC by this compound.[1][14][15] The assay monitors the reverse reaction, the decarboxylation of malonyl-CoA to acetyl-CoA.

Materials:

-

Purified bacterial ACC (or its carboxyltransferase subunit)

-

This compound solution at various concentrations

-

Malonyl-CoA

-

Biocytin (as a surrogate for biotinylated BCCP)

-

Citrate synthase

-

Malate dehydrogenase

-

NAD⁺

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

96-well UV-transparent microtiter plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: a. In each well of the microtiter plate, prepare a reaction mixture containing the assay buffer, NAD⁺, citrate synthase, and malate dehydrogenase. b. Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.

-

Enzyme Addition: a. Add the purified ACC enzyme to each well.

-

Initiation of Reaction: a. Start the reaction by adding malonyl-CoA and biocytin to all wells.

-

Measurement: a. Immediately begin monitoring the increase in absorbance at 340 nm at room temperature. The production of NADH, which absorbs at 340 nm, is coupled to the formation of acetyl-CoA.

-

Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. b. Plot the percentage of enzyme activity against the logarithm of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

This compound's Inhibition of the Bacterial Fatty Acid Biosynthesis Pathway

The following diagram illustrates the initial steps of the bacterial fatty acid synthesis pathway and highlights the specific point of inhibition by this compound.

Caption: Inhibition of bacterial fatty acid synthesis by this compound.

Experimental Workflow for MIC Determination

The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound | C27H33N3O5 | CID 636857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Andrimid from Bacterial Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Andrimid is a potent, broad-spectrum antibiotic with a unique mode of action, targeting the acetyl-CoA carboxylase (ACC) enzyme, a critical component in bacterial fatty acid biosynthesis.[1][2] This makes it a promising candidate for combating multidrug-resistant bacteria.[3] Initially isolated from an intracellular bacterial symbiont of the brown planthopper, this compound has since been found to be produced by a variety of marine and terrestrial bacteria, including species of Vibrio, Pantoea, Serratia, and Pseudomonas.[1][4] These application notes provide a detailed protocol for the extraction and purification of this compound from bacterial cultures, intended for research and drug development purposes.

I. Quantitative Data Summary

The following table summarizes key quantitative data related to this compound production and activity, compiled from various studies.

| Parameter | Value | Bacterial Strain | Reference |

| Optimized Yield | 140.3 ± 1.28 mg/L | Erwinia persicina BST187 | [1] |

| Minimal Inhibitory Concentration (MIC) | 80 µM | Photobacterium galatheae | [5] |

| Minimal Inhibitory Concentration (MIC) | 32 µM | Burkholderia thailandensis malL-lacZ | [5] |

| IC₅₀ (vs. E. coli CT A₂D₂) | 12 nM | In vitro assay | [6] |

| IC₅₀ (vs. hybrid A₂T₂) | 500 nM | In vitro assay | [6] |

II. Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing bacteria, followed by the extraction and purification of the antibiotic.

A. Bacterial Culture and Fermentation

This protocol is based on optimized fermentation conditions for enhanced this compound production.

Materials:

-

This compound-producing bacterial strain (e.g., Erwinia persicina BST187, Vibrio coralliilyticus)

-

Fermentation Medium (per liter):

-

Trisodium citrate dihydrate: 30 g

-

Beef extract: 17.1 g

-

MgCl₂·6H₂O: 100 mM

-

-

Inoculation loop or sterile glycerol stock of the bacterial strain

-

Shaking incubator

-

Spectrophotometer

Protocol:

-

Prepare the Fermentation Medium: Dissolve the components in deionized water and adjust the initial pH to 7.0. Sterilize by autoclaving.

-

Inoculation: Inoculate the sterile fermentation medium with a single colony or a specific volume from a seed culture to achieve a 1% inoculation amount.

-

Incubation: Incubate the culture at a controlled temperature, for instance, 25°C, with aeration (e.g., shaking at 200 rpm) for the optimal fermentation time.[5][7] For high-yield production with Erwinia persicina BST187, a fermentation time of 18 hours has been reported to increase yield significantly.[3]

-

Monitor Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

B. This compound Extraction

This protocol describes a liquid-liquid extraction method to isolate crude this compound from the bacterial culture.

Materials:

-

Bacterial culture from the fermentation step

-

Ethyl acetate (EtOAc)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Harvesting: After the incubation period, harvest the entire bacterial culture.

-

Solvent Extraction: Transfer the culture to a large separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).[5]

-

Mixing and Separation: Shake the mixture vigorously for several minutes to ensure thorough mixing. Allow the phases to separate. The organic phase (top layer) will contain the this compound.

-

Collection: Carefully collect the upper ethyl acetate layer.

-

Drying: Dry the collected organic phase using a rotary evaporator to remove the ethyl acetate, resulting in a dried crude extract.

C. This compound Purification

This two-step purification protocol utilizes flash chromatography followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

1. Flash Chromatography (Initial Purification)

Materials:

-

Dried crude extract from the extraction step

-

Flash chromatography system

-

C18 flash column

-

Solvents: Milli-Q water and Methanol (MeOH)

Protocol:

-

Sample Preparation: Re-dissolve the dried crude extract in a minimal amount of methanol.

-

Column Equilibration: Equilibrate the C18 flash column with 10% methanol in Milli-Q water.

-

Loading: Load the re-dissolved extract onto the column.

-

Elution: Elute the sample using a linear gradient of methanol in Milli-Q water, starting from 10% and ending at 100% methanol over 60 minutes.[5]

-

Fraction Collection: Collect fractions throughout the gradient elution.

-

Analysis: Analyze the fractions for the presence of this compound using a suitable method, such as thin-layer chromatography (TLC) or a bioassay. Pool the fractions containing this compound.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

This compound-containing fractions from flash chromatography

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., Kinetex C18)

-

Solvents: Milli-Q water with 50 ppm trifluoroacetic acid (TFA) and Acetonitrile (ACN) with 50 ppm TFA

Protocol:

-

Sample Preparation: Dry the pooled fractions from the flash chromatography step and re-dissolve the residue in a small volume of the initial mobile phase.

-

Column Equilibration: Equilibrate the C18 HPLC column with the starting mobile phase conditions.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Purify the this compound using a linear gradient of acetonitrile in Milli-Q water (both containing 50 ppm TFA).[5]

-

Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 297 nm) and collect the peak corresponding to this compound.[1]

-

Purity Confirmation: Assess the purity of the collected this compound using analytical HPLC and confirm its identity via mass spectrometry.

III. Visualizations

A. Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound Extraction and Purification.

B. Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

Caption: this compound inhibits the ACC enzyme in bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theacademic.com [theacademic.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae [frontiersin.org]

- 6. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Andrimid Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction to Andrimid and its Mechanism of Action

This compound is a naturally occurring hybrid non-ribosomal peptide-polyketide antibiotic with a potent and selective inhibitory activity against bacterial fatty acid biosynthesis.[1][2] Produced by various bacteria, including symbionts of the brown planthopper and the marine bacterium Vibrio coralliilyticus, this compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its unique mechanism of action makes it a compelling candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The molecular target of this compound is the bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in the first committed step of fatty acid synthesis.[1][2] Specifically, this compound blocks the carboxyl-transfer (CT) reaction of ACC, thereby preventing the conversion of acetyl-CoA to malonyl-CoA.[1][2] This disruption of fatty acid biosynthesis halts the production of essential components for bacterial cell membranes, leading to the inhibition of growth and cell death. The high selectivity of this compound for prokaryotic ACC over its eukaryotic counterpart contributes to its potential as a targeted antibacterial therapeutic.

Principles of Antimicrobial Susceptibility Testing: MIC and MBC

To evaluate the efficacy of this compound against various bacterial strains, standardized antimicrobial susceptibility testing (AST) methods are employed. The two primary quantitative measures are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. It is the gold standard for assessing the susceptibility of a bacterium to an antibiotic.

-

Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC is determined following an MIC test by subculturing from the wells that show no visible growth onto antibiotic-free media.

These values are critical for understanding the potency of a new antibiotic, establishing effective dosages, and monitoring the emergence of resistance.

Data on this compound Antimicrobial Activity

While this compound is described as a broad-spectrum antibiotic, publicly available quantitative MIC and MBC data against a wide range of common clinical isolates is limited. The following table summarizes the available data.

| Microorganism | Test Method | MIC | MBC | Reference |

| Photobacterium galatheae | Broth Microdilution | 80 µM | Not Reported | [3] |

| Burkholderia thailandensis | Not Specified | 32 µM | Not Reported |

Note: Further studies are required to establish a comprehensive susceptibility profile of this compound against a broader panel of clinically relevant bacteria, including common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of this compound using the broth microdilution method, a standard and widely accepted technique.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

1. Materials:

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/PBS and measuring the absorbance at 625 nm.

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

3. Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in separate sterile tubes. The concentration range should be chosen to encompass the expected MIC.

-

In a 96-well microtiter plate, add 100 µL of CAMHB to wells in columns 2 through 12.

-

Add 200 µL of the highest concentration of this compound to the wells in column 1.

-

Perform serial dilutions by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing.

-

Column 11 will serve as the growth control (no antibiotic) and should contain 100 µL of CAMHB.

-

Column 12 will serve as the sterility control (no bacteria) and should contain 100 µL of CAMHB.

4. Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum (from step 2.5) to each well in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12.

-

The final volume in each well (except column 12) will be 200 µL.

-

Seal the plate with a sterile lid or adhesive film.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, examine the plate for bacterial growth. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) of this compound

1. Materials:

-

96-well plate from the completed MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

2. Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth, including the MIC well and at least two wells with higher concentrations of this compound.

-

From each of these selected wells, and from the growth control well, aspirate 10 µL of the broth.

-

Spot the 10 µL aliquot onto a quadrant of a sterile MHA plate.

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

3. Interpretation of Results:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no growth or the growth of only a few colonies.

Visualization of this compound's Mechanism of Action and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for MIC and MBC Determination.

References

- 1. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Silent Biosynthetic Gene Clusters with Andrimid

For Researchers, Scientists, and Drug Development Professionals

Introduction

A vast reservoir of novel bioactive compounds lies encoded within silent or cryptic biosynthetic gene clusters (BGCs) in the genomes of microorganisms. Accessing this chemical diversity is a significant challenge in natural product discovery. Andrimid, a hybrid nonribosomal peptide-polyketide antibiotic, has emerged as a valuable tool for activating these silent BGCs. Primarily known as an inhibitor of the bacterial acetyl-CoA carboxylase (ACC), this compound, when used at sub-inhibitory concentrations, can induce a stress response in bacteria, leading to the transcriptional activation of otherwise silent BGCs and the production of novel secondary metabolites.

These application notes provide a comprehensive guide for utilizing this compound to unlock the biosynthetic potential of microorganisms. Detailed protocols for determining the appropriate treatment conditions, analyzing the resulting gene expression changes, and detecting the induced secondary metabolites are provided.

Mechanism of Action

This compound's primary mode of action is the inhibition of the β-subunit of acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid biosynthesis.[1][2][3] By disrupting this crucial metabolic pathway, this compound induces a cellular stress response. In many bacteria, this triggers the general stress response , a global regulatory network that helps the organism survive adverse conditions. A key regulator of this response is the alternative sigma factor RpoS (σS).[4][5] The accumulation of RpoS redirects RNA polymerase to transcribe a specific set of genes, including those within otherwise silent BGCs, leading to the production of secondary metabolites that may confer a survival advantage.[4]

Data Presentation

Table 1: Effect of this compound on Biosynthetic Gene Cluster Expression in Photobacterium galatheae

| Biosynthetic Gene Cluster (BGC) | Core Gene | Fold Upregulation (this compound vs. Control) | Growth Phase of Maximum Upregulation |

| BGC 2 | - | ~102 | Transition |

| BGC 9 | - | ~10 | Transition |

| Holomycin BGC | hlmE | 1.6 - 2.2 | Transition |

Data summarized from Buijs et al., 2020.[1][4]

Table 2: Effect of this compound on Secondary Metabolite Production in Photobacterium galatheae

| Secondary Metabolite | Fold Increase in Production (this compound vs. Control) | Method of Quantification |

| Holomycin | ~4 | UV-Vis Peak Area at 390 nm |

Data summarized from Buijs et al., 2020.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against the target bacterial strain using the broth microdilution method. This is a critical first step to identify the appropriate sub-inhibitory concentrations for inducing gene expression.

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Target bacterial strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the target bacterium into 5 mL of growth medium and incubate overnight under appropriate conditions (e.g., 37°C with shaking).

-

Measure the optical density at 600 nm (OD600) of the overnight culture.

-

Dilute the culture in fresh medium to a starting OD600 of approximately 0.001 (this corresponds to ~1 x 105 CFU/mL for many bacteria, but should be optimized).

-

-

Prepare this compound Dilutions:

-

In a 96-well plate, prepare a two-fold serial dilution of the this compound stock solution in the growth medium. The final volume in each well should be 100 µL. The concentration range should be chosen based on literature values or a preliminary range-finding experiment.

-

Include a positive control (no this compound) and a negative control (no bacteria) for each plate.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at the optimal growth temperature for the bacterial strain for 18-24 hours.

-

-

MIC Determination:

Protocol 2: this compound Treatment for Induction of Silent Gene Clusters

This protocol describes the treatment of a bacterial culture with a sub-inhibitory concentration of this compound to induce the expression of silent BGCs.

Materials:

-

Target bacterial strain

-

Appropriate liquid growth medium

-

This compound stock solution

-

Incubator shaker

Procedure:

-

Culture Preparation:

-

Inoculate the target bacterial strain into a suitable volume of growth medium to a starting OD600 of 0.0015.

-

-

This compound Addition:

-

Grow the culture to the early-to-mid exponential phase (typically OD600 of 0.2-0.4).

-

Add this compound to the culture at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the determined MIC). A solvent control (e.g., DMSO or ethanol) should be added to a parallel culture.

-

-

Incubation and Sampling:

-

Continue to incubate the cultures under the same conditions.

-

Collect samples at different time points (e.g., exponential, transition, and stationary phases) for RNA extraction and secondary metabolite analysis.[4] For RNA extraction, immediately stabilize the bacterial cells using a reagent like RNAprotect Bacteria Reagent (Qiagen) according to the manufacturer's instructions.

-

Protocol 3: RNA Extraction and qRT-PCR Analysis

This protocol details the extraction of total RNA from bacterial cultures and the subsequent analysis of gene expression using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Bacterial cell pellets stabilized with RNAprotect

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I (e.g., TURBO DNA-free™ Kit, Invitrogen)

-

Reverse transcriptase and corresponding reagents

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (BGC core genes, rpoS) and a reference gene (e.g., 16S rRNA)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is a critical step for accurate gene expression analysis.

-

-

RNA Quantification and Quality Control:

-

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA as a template, a SYBR Green-based master mix, and primers for your target and reference genes.

-

A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stably expressed reference gene (e.g., 16S rRNA).

-

Protocol 4: Extraction and HPLC Analysis of Secondary Metabolites (e.g., Holomycin)

This protocol provides a general method for the extraction of secondary metabolites from bacterial cultures and their analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial culture supernatant or whole culture

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

-

Methanol (HPLC grade)

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Extraction:

-

Centrifuge the bacterial culture to separate the supernatant and cell pellet. Depending on the location of the target metabolite, either the supernatant or the entire culture can be extracted.

-

Extract the supernatant or whole culture with an equal volume of ethyl acetate twice.

-

Pool the organic layers and evaporate to dryness using a rotary evaporator.

-

-

Sample Preparation:

-

Resuspend the dried extract in a known volume of methanol.

-

Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Inject the filtered sample onto a C18 reverse-phase HPLC column.

-

Develop a suitable gradient elution method using water and acetonitrile or methanol, both often containing a small amount of an acid like formic acid to improve peak shape.

-

For holomycin, detection can be performed using a DAD at 390 nm.[13][14] For unknown metabolites, a wider wavelength range should be monitored.

-

Couple the HPLC to a mass spectrometer for identification of the induced compounds by their mass-to-charge ratio (m/z).

-

-

Quantification:

-

Quantify the production of the target metabolite by comparing the peak area from the treated sample to that of a standard curve generated with a purified compound. Semi-quantification can be performed by comparing the peak areas between treated and control samples.

-

Visualizations

Caption: Experimental workflow for using this compound to induce silent BGCs.

Caption: Proposed signaling pathway for this compound-induced BGC activation.

References

- 1. A general mechanism for initiating the bacterial general stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. syncsci.com [syncsci.com]

- 4. researchgate.net [researchgate.net]

- 5. The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of the acetyl-CoA carboxylase-inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR-type transcriptional regulator, AdmX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trouble is coming: Signaling pathways that regulate general stress responses in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A negative feedback loop is critical for recovery of RpoS after stress in Escherichia coli | PLOS Genetics [journals.plos.org]

- 13. pnrjournal.com [pnrjournal.com]

- 14. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]

Topic: Developing Andrimid-Based Selective Media for Bacterial Isolation

An Application Note and Protocol for Researchers

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel tools for microbiological research and drug discovery. Andrimid is a broad-spectrum antibiotic with a unique mechanism of action, making it a promising candidate for various applications, including the development of selective media for the isolation of specific bacterial strains.[1][2] First isolated from a bacterial symbiont of the brown planthopper, this compound is a hybrid nonribosomal peptide-polyketide compound that exhibits potent activity against both Gram-positive and Gram-negative bacteria.[2][3][4]